molecular formula C11H16ClN3O B1524488 4-(Piperazin-1-yl)benzamide hydrochloride CAS No. 1235488-40-0

4-(Piperazin-1-yl)benzamide hydrochloride

Cat. No.: B1524488
CAS No.: 1235488-40-0
M. Wt: 241.72 g/mol
InChI Key: JIMBXSDGEWPWNW-UHFFFAOYSA-N
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Description

4-(Piperazin-1-yl)benzamide hydrochloride (CAS 1235488-40-0) is a valuable chemical scaffold in medicinal chemistry research, particularly in the development of novel anti-infective agents. This compound features a benzamide core linked to a piperazine ring, a privileged structure in drug discovery known to contribute to a wide spectrum of pharmacological activities . Recent scientific investigations into structurally related 4'-(piperazin-1-yl)benzanilides have demonstrated promising broad-spectrum activity against both Plasmodium falciparum malaria strains and a panel of Gram-positive and Gram-negative ESKAPE pathogens . These derivatives are explored to combat the rising threat of resistance to current front-line therapies, such as artemisinin-based combination therapies (ACTs) for malaria and common antibiotics for bacterial infections . The piperazine moiety in such compounds is a key modulator of antiplasmodial and antibacterial potency, and its position on the benzanilide ring is critical for activity . Researchers utilize this and similar piperazine-based building blocks to synthesize new derivatives for structure-activity relationship (SAR) studies, aiming to optimize potency, reduce cytotoxicity, and improve drug-like properties . This product is supplied as a solid powder. It is intended for research and development applications only in laboratory settings.

Properties

IUPAC Name

4-piperazin-1-ylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.ClH/c12-11(15)9-1-3-10(4-2-9)14-7-5-13-6-8-14;/h1-4,13H,5-8H2,(H2,12,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMBXSDGEWPWNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235488-40-0
Record name 4-(piperazin-1-yl)benzamide hydrochloride
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Biological Activity

4-(Piperazin-1-yl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It acts as an inhibitor of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. By inhibiting PARP, this compound can enhance the efficacy of chemotherapeutic agents by preventing cancer cells from repairing DNA damage, thereby promoting apoptosis in tumor cells .

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast cancer and solid tumors. The compound's IC50 values indicate its potency; for instance, one study reported an IC50 value of 18 µM against specific breast cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against several bacterial strains, indicating potential as an antibacterial agent. The structure-activity relationship suggests that modifications to the piperazine ring can enhance its antimicrobial efficacy .

Study on PARP Inhibition

A pivotal study investigated the effects of this compound on PARP activity. The results indicated that this compound significantly inhibited PARP1 catalytic activity, leading to increased DNA damage in cancer cells. The study highlighted that treatment with this compound resulted in enhanced cleavage of PARP1 and increased activation of caspases, which are critical for apoptosis .

Evaluation in Animal Models

In vivo studies have further corroborated the antitumor effects observed in vitro. Administration of this compound in animal models resulted in a notable reduction in tumor size and progression, demonstrating its potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)Mechanism of Action
This compoundAntitumor, Antimicrobial18PARP inhibition
OlaparibAntitumor57.3PARP inhibition
LDK1229CB1 inverse agonist220Cannabinoid receptor modulation

This table summarizes the biological activities and mechanisms of action of this compound compared to other known compounds.

Scientific Research Applications

Anticancer Properties

Poly (ADP-Ribose) Polymerase (PARP) Inhibition

One of the notable applications of 4-(piperazin-1-yl)benzamide hydrochloride is its role as a PARP inhibitor. PARP enzymes are crucial in DNA repair mechanisms, and their inhibition has been linked to enhanced efficacy in cancer therapies. Research indicates that compounds like 4-(piperazin-1-yl)benzamide can effectively inhibit PARP activity, thereby promoting apoptosis in cancer cells. For instance, studies have shown that derivatives of this compound can significantly reduce cell viability in breast cancer models by inhibiting PARP1 activity, leading to enhanced DNA damage response and increased apoptosis markers such as CASPASE 3/7 activity .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism
4-(piperazin-1-yl)benzamideBreast Cancer18PARP inhibition
TPI-1917-49APP/PS1 Mice ModelN/AAmyloid plaque reduction

Neurological Applications

Histamine H3 Receptor Antagonism

This compound has been studied for its effects on the histamine H3 receptor, which plays a significant role in regulating neurotransmitter release and modulating wakefulness. Antagonists targeting this receptor have shown promise in treating conditions such as narcolepsy and ADHD. Research has demonstrated that compounds derived from piperazine structures exhibit high affinity for H3 receptors, promoting wakefulness and potentially serving as therapeutic agents for sleep disorders .

Table 2: Neurological Activity Overview

CompoundTarget ReceptorAffinityPotential Application
4-(piperazin-1-yl)benzamideHistamine H3<100 nMNarcolepsy, ADHD

Anti-infective Properties

Anti-tubercular Activity

Recent studies have focused on the anti-tubercular properties of novel benzamide derivatives, including those based on the piperazine structure. These compounds have shown significant activity against Mycobacterium tuberculosis, with some derivatives exhibiting low IC50 values, indicating potent inhibitory effects. The research highlights the potential for developing new anti-tubercular agents based on structural modifications of 4-(piperazin-1-yl)benzamide .

Table 3: Anti-infective Efficacy

CompoundPathogen TargetedIC50 (µM)Reference
Benzamide Derivative AMycobacterium tuberculosis2.18
Benzamide Derivative BMycobacterium tuberculosis1.35

Mechanistic Insights and Future Directions

The ongoing research into the mechanistic pathways influenced by this compound reveals its multifaceted nature as a therapeutic agent. Its ability to modulate key biological pathways related to cancer cell survival, neuropharmacology, and infectious disease treatment positions it as a valuable compound in drug development.

Case Studies

Several case studies have documented the therapeutic potential of this compound:

  • A study on breast cancer cells demonstrated that specific piperazine derivatives could significantly enhance the efficacy of existing chemotherapy agents by targeting PARP pathways .
  • In preclinical trials involving animal models for sleep disorders, compounds derived from piperazine structures showed promising results in improving wakefulness without adverse effects .

Comparison with Similar Compounds

Structural Modifications and Receptor Affinity

A. Arylpiperazine Derivatives

  • JJGW Series (): These compounds (e.g., JJGW01, JJGW07) feature salicylamide backbones with varying alkoxy chain lengths (butoxy, pentoxy, hexoxy) and substituents (3-chlorophenyl, 2-methoxyphenyl) on the piperazine ring. They exhibit α1-adrenolytic activity, with JJGW07 (2-methoxyphenyl substituent) showing higher selectivity for α1-adrenoceptors compared to chlorophenyl analogs .
  • CJB 090 and PG 01037 (): These dopamine D3 receptor (D3R) antagonists incorporate pyridinyl or fluorenyl groups. CJB 090 ([N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-4-(pyridine-2-yl)benzamide hydrochloride]) demonstrates high D3R selectivity (Ki < 1 nM) due to the 2,3-dichlorophenyl and pyridinyl moieties. PG 01037, with a trans-but-2-enyl linker, shows improved brain-to-plasma ratios (11.81 vs. 2.93 for CJB 090) .
  • 1192U90 (): This compound ([2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamide hydrochloride]) combines a benzisothiazolyl group with a butyl spacer, achieving dual D2/5-HT2 antagonism and 5-HT1a agonism. Its anthranilamide structure contributes to atypical antipsychotic activity .

B. Halogenated Derivatives

  • Its pyridinyl and methoxyphenyl groups may confer serotonin receptor selectivity .
  • 4-Fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide hydrochloride (CAS 135721-98-1, ): The fluorobenzamide-naphthalenyl combination acts as a 5-HT1A receptor full agonist, with the naphthalenyl group enhancing receptor binding affinity .
Pharmacokinetic and Pharmacodynamic Profiles
Compound Elimination Half-Life (h) Volume of Distribution (L/kg) Brain-to-Plasma Ratio Key Metabolic Pathway Efflux Transporter Interaction
CJB 090 1.49 5.95 2.93 CYP3A4/5 Moderate P-gp substrate
PG 01037 3.27 14.19 11.81 CYP3A4/5 Strong P-gp substrate
NGB 2904 2.15 8.76 6.42 CYP3A4/5 Not reported
JJGW Series Not reported Not reported Not reported Hepatic Not reported
  • Key Findings :
    • Brain Penetration : PG 01037’s trans-but-2-enyl linker significantly improves brain exposure compared to CJB 090’s butyl chain .
    • Metabolism : CYP3A subfamilies dominate the metabolism of D3R-targeted compounds, necessitating dose adjustments with CYP3A inhibitors .
    • Bioavailability : Intraperitoneal administration reduces brain exposure for PG 01037 and NGB 2904 by 40–60%, highlighting the impact of administration route .

Preparation Methods

General Synthetic Strategies

Two principal synthetic routes are commonly employed to prepare 4-(Piperazin-1-yl)benzamide derivatives, including the hydrochloride salt:

  • Route A: Acylation of Piperazine with Benzoyl Chloride Derivatives
  • Route B: Nucleophilic Substitution of Benzyl Chloride Intermediates

These approaches often start from substituted benzoic acid or benzaldehyde precursors, which are converted into reactive intermediates such as benzoyl chlorides or chloromethylbenzamides, followed by reaction with piperazine or its derivatives.

Preparation via Benzoyl Chloride Intermediate

A widely used method involves the conversion of methyl 4-formylbenzoate to benzoyl chloride, which then reacts with piperazine to form the benzamide intermediate.

Step Reaction Conditions Yield (%) Notes
1 Methyl 4-formylbenzoate → Benzoyl chloride Using thionyl chloride or oxalyl chloride, reflux Quantitative Established method for acid chloride formation
2 Benzoyl chloride + Piperazine → 4-(Piperazin-1-yl)benzamide Chloroform solvent, room temperature to reflux ~60% Moderate yield, requires careful control of stoichiometry
3 Formation of hydrochloride salt Treatment with HCl in ether or suitable solvent High Enhances compound stability and solubility

This method has been reported with moderate overall yields and is favored for its straightforward steps and availability of starting materials.

Preparation via 4-(Chloromethyl)benzamide Intermediate

An alternative approach uses 4-(chloromethyl)benzamide as a key intermediate, which undergoes nucleophilic substitution with piperazine.

Step Reaction Conditions Yield (%) Notes
1 Benzoyl chloride + Amines → 4-(Chloromethyl)benzamide Chloroform, moderate temperature 10–25% Lower yield, multiple amines tested in literature
2 4-(Chloromethyl)benzamide + Piperazine → 4-(Piperazin-1-yl)benzamide Nucleophilic substitution, reflux Moderate Requires excess piperazine to drive reaction
3 Hydrochloride salt formation Acid treatment High Standard salt formation step

Q & A

Q. What are the optimal synthetic conditions for preparing 4-(Piperazin-1-yl)benzamide hydrochloride with high yield and purity?

To maximize yield and purity, key parameters include:

  • Temperature control : Maintain 60–80°C during coupling reactions to minimize side products .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilic substitution efficiency .
  • Reaction time optimization : Monitor reaction progress via TLC or HPLC; typical durations range from 12–24 hours .
  • Post-synthesis purification : Employ recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) to isolate the hydrochloride salt .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify aromatic protons (δ 7.2–8.0 ppm), piperazine NH signals (δ 2.5–3.5 ppm), and benzamide carbonyl (δ ~165 ppm) .
  • Mass Spectrometry (MS) : ESI-MS should show a molecular ion peak at m/z [M+H]⁺ corresponding to the molecular formula (C₁₁H₁₅ClN₄O) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water + 0.1% TFA) to confirm ≥95% purity .

Q. How do environmental factors (pH, temperature) affect the stability of this compound in experimental settings?

  • pH sensitivity : The compound is stable in neutral to slightly acidic conditions (pH 4–7). Avoid strongly alkaline environments (pH >8), which may hydrolyze the benzamide moiety .
  • Thermal stability : Store at 2–8°C for long-term stability. Short-term heating (>100°C) during reactions is tolerated but may require inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling guide the prediction of this compound’s reactivity and receptor interactions?

  • Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to map electron density on the piperazine nitrogen, predicting nucleophilic sites for functionalization .
  • Molecular docking : Simulate binding affinities with serotonin/dopamine receptors (e.g., 5-HT₁A or D₂) using AutoDock Vina to prioritize in vitro assays .
  • Reaction path optimization : Apply ICReDD’s workflow to predict optimal reaction conditions (solvent, catalyst) via computational screening .

Q. How should researchers address contradictions in reported bioactivity data for 4-(Piperazin-1-yl)benzamide derivatives?

  • Cross-validate assay protocols : Replicate studies using standardized cell lines (e.g., HEK-293 for receptor binding) and controls (e.g., clozapine for antipsychotic activity) .
  • Analyze structural variations : Compare derivatives with substituents on the benzamide or piperazine ring (e.g., methyl vs. ethyl groups) to identify SAR trends .
  • Control experimental variables : Document pH, temperature, and solvent effects rigorously, as minor changes can alter receptor binding kinetics .

Q. What methodologies are recommended for designing 4-(Piperazin-1-yl)benzamide analogs with improved selectivity for neurological targets?

  • Fragment-based drug design (FBDD) : Screen fragment libraries (e.g., piperazine-amide hybrids) to optimize binding to specific GPCRs .
  • Metabolic stability assays : Use liver microsomes (human/rat) to assess CYP450-mediated degradation and guide structural modifications (e.g., fluorination) .
  • In vivo pharmacokinetics : Conduct bioavailability studies in rodent models with LC-MS/MS quantification to refine dosing regimens .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Piperazin-1-yl)benzamide hydrochloride
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